Cas no 1980086-67-6 (4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate)

4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 化学的及び物理的性質
名前と識別子
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- 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate
- Carbonic acid, 4,4,5,5,5-pentafluoropentyl 2,2,2-trifluoroethyl ester
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- MDL: MFCD28334316
- インチ: 1S/C8H8F8O3/c9-6(10,8(14,15)16)2-1-3-18-5(17)19-4-7(11,12)13/h1-4H2
- InChIKey: VJPPBQWLWOJNBP-UHFFFAOYSA-N
- SMILES: C(OCC(F)(F)F)(=O)OCCCC(F)(F)C(F)(F)F
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593532-25g |
4,4,5,5,5-Pentafluoropentyl (2,2,2-trifluoroethyl) carbonate |
1980086-67-6 | 98% | 25g |
¥17591 | 2023-04-09 | |
Apollo Scientific | PC450323-25g |
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate |
1980086-67-6 | 25g |
£1050.00 | 2024-05-25 | ||
Cooke Chemical | LN8793758-25g |
4,4,5,5,5-Pentafluoropentyl(2,2 |
1980086-67-6 | 2-trifluoroethyl)carbonate | 25g |
RMB 10052.00 | 2025-02-20 |
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonateに関する追加情報
Introduction to 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980086-67-6) and Its Applications in Modern Chemical Biology
4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate (CAS No. 1980086-67-6) is a fluorinated compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which confer distinct physicochemical characteristics such as increased lipophilicity, metabolic stability, and enhanced binding affinity. The specific arrangement of fluorine atoms in the pentafluoropentyl and trifluoroethyl moieties makes this compound a versatile building block for the synthesis of advanced pharmaceuticals and agrochemicals.
The CAS No. 1980086-67-6 is a unique identifier that ensures precise identification and traceability of this chemical substance in scientific literature and industrial applications. This numbering system is maintained by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, and it plays a crucial role in ensuring consistency across different research groups and commercial entities.
In recent years, there has been a surge in research focused on fluorinated compounds due to their potential advantages over traditional hydrocarbon-based molecules. The introduction of fluorine atoms into organic structures can significantly alter electronic properties, leading to improved pharmacokinetic profiles. For instance, fluorine atoms can enhance the metabolic stability of drug candidates by resisting degradation pathways such as hydrolysis and oxidation. This property is particularly valuable in the development of long-acting therapeutics where prolonged circulation time is desired.
The pentafluoropentyl group in 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate contributes to its high lipophilicity, which is often a critical factor in drug design. Lipophilic molecules tend to cross biological membranes more easily, facilitating their absorption and distribution within the body. Additionally, the trifluoroethyl moiety introduces additional electronic effects that can modulate the reactivity and binding interactions of the compound. These features make it an attractive candidate for use in medicinal chemistry campaigns aimed at developing novel bioactive molecules.
One of the most compelling applications of this compound is in the synthesis of protease inhibitors, which are essential tools in both academic research and clinical drug development. Proteases are enzymes that play critical roles in various biological processes, including signal transduction and pathogen replication. Inhibiting these enzymes can lead to therapeutic benefits by disrupting disease pathways. The unique electronic properties of fluorinated compounds like 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate allow for precise tuning of inhibitor design to achieve high specificity and efficacy.
Recent studies have demonstrated the utility of this compound in generating novel kinase inhibitors, another major class of therapeutic agents used in oncology and inflammatory diseases. Kinases are enzymes that phosphorylate other proteins, thereby regulating a wide range of cellular processes. By incorporating fluorine atoms into kinase inhibitors derived from 4,4,5,5,5-Pentafluoropentyl 2,2,2-trifluoroethyl carbonate, researchers have been able to improve binding affinities and reduce off-target effects compared to traditional hydrocarbon-based inhibitors.
The synthesis of complex organic molecules often requires sophisticated methodologies that leverage the reactivity patterns introduced by fluorinated groups. The trifluoroethyl moiety in particular can participate in various reaction sequences without undergoing unwanted side reactions due to its high stability under standard conditions. This makes it an ideal component for multi-step synthetic routes where maintaining structural integrity throughout the process is paramount.
In addition to its pharmaceutical applications, 4,4,5,5,5-Pentafluoropentyl 2,2,2-Trifluoroethyl carbonate has shown promise as a key intermediate in materials science research. Fluorinated compounds are increasingly being explored for their potential use in advanced materials such as liquid crystals and organic semiconductors due to their ability to impart unique electronic properties while maintaining thermal stability.
The growing interest in green chemistry has also led researchers to investigate more sustainable synthetic routes for producing fluorinated compounds like 4,4,5,5,5-Pentafluoropentyl 2,2,2-Trifluoroethyl carbonate. Efforts are underway to develop catalytic systems that minimize waste generation and reduce energy consumption during synthesis. Such advancements not only align with environmental goals but also improve cost-efficiency for industrial applications.
The impact of fluorinated compounds on modern chemical biology extends beyond drug development into diagnostic imaging technologies as well. For example,PET (positron emission tomography) scans often rely on radiotracers that incorporate fluorine-18 for detecting biological processes at the molecular level. The structural features present in compounds like 4,4,5,5,5-Pentafluoropentyl 2,2,2-Trifluoroethyl carbonate, when appropriately modified with radioactive isotopes or other functional groups,* make them valuable tools for non-invasive disease monitoring.
In conclusion, 4,4,5,5,5-Pentafluoropentyl 2,2,2-Trifluoroethyl carbonate (CAS No.:1980086-67-6) represents a significant advancement in synthetic chemistry with broad implications for pharmaceuticals,* agrochemicals,* materials science,* and diagnostic imaging.* Its unique structural features,* combined with* its versatility as an intermediate,* position it as* a cornerstone* material* for innovation across multiple scientific disciplines.* As research continues* to uncover new applications* for this compound,* its importance* is expected* to grow further*, shaping* the future* landscape* of chemical biology.*
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